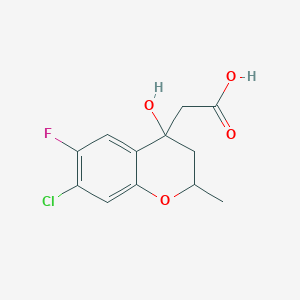
4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom coordinated to two oxygen atoms and a naphthalene ring substituted with a phenyl group. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 8-phenylnaphthalene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron atom. The general reaction scheme is as follows:
[ \text{8-phenylnaphthalene-2-boronic acid} + \text{pinacol} \rightarrow \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenyl group or the naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted naphthalene or phenyl derivatives.
Applications De Recherche Scientifique
4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane primarily involves the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boron atom in the compound acts as a nucleophile, reacting with palladium catalysts to form intermediate complexes that facilitate the coupling process. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boron-palladium complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the naphthalene ring and has different reactivity.
Naphthalene-2-boronic acid: Lacks the phenyl group and has different reactivity.
Pinacolborane: Lacks the naphthalene and phenyl groups and has different reactivity.
Uniqueness
4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane is unique due to its combination of a naphthalene ring and a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where other boron compounds may not be as effective.
Propriétés
Formule moléculaire |
C22H23BO2 |
|---|---|
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)18-14-13-17-11-8-12-19(20(17)15-18)16-9-6-5-7-10-16/h5-15H,1-4H3 |
Clé InChI |
JDHNXMRCRZTIMS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3C4=CC=CC=C4)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-](/img/structure/B14786513.png)


![(13S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14786538.png)
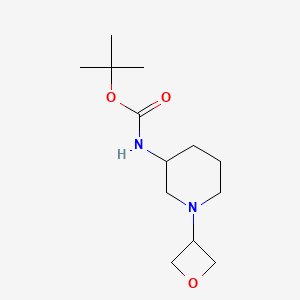
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)
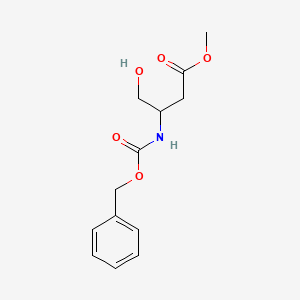

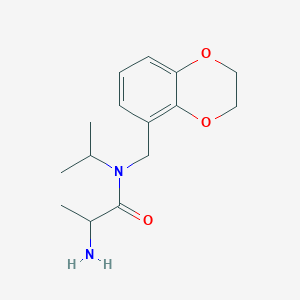

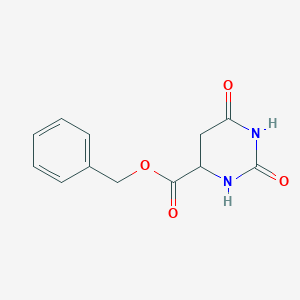
![3,6-Dichloro-4-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]pyridazine](/img/structure/B14786582.png)
